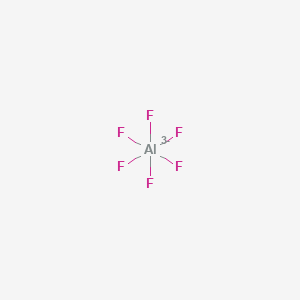

Hexafluoroaluminate(3-)

カタログ番号 B1257162

CAS番号:

21340-03-4

分子量: 140.971957 g/mol

InChIキー: SEGUCIUJQMRTGG-UHFFFAOYSA-H

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexafluoroaluminate(3-) is an aluminium coordination entity and a perfluorometallate anion.

科学的研究の応用

Chemical Synthesis and Stability

- Hexafluoroaluminic acid, derived from hexafluoroaluminate(3-), can be produced by dissolving alumina in hydrofluoric acid. Its salts with copper, silver, zinc, and cadmium have been prepared, showcasing the compound's role in synthesizing various chemical salts. Dilute solutions of the acid show long-term stability at room temperature, making it a valuable compound in chemical synthesis (Šćepanović, Radosavljević, & Mišović, 1974).

Catalysis in Organic Synthesis

- Hexaaquaaluminium(III) tetrafluoroborate, a derivative of hexafluoroaluminate(3-), has been used as a mild acid catalyst in organic synthesis. It proved effective in the Biginelli condensation of acetoacetate esters, urea, and aldehydes, highlighting its potential as a replacement for traditional catalysts in organic synthesis (Litvić et al., 2010).

Crystal Structure and Synthesis

- The crystal structure of diammonium sodium hexafluoroaluminate, obtained by hydrothermal synthesis, has been studied. This compound comprises [AlF6]3− octahedra, with sodium and ammonium ions in specific interstices, indicating its significance in material science and crystallography (Luo et al., 2006).

Aluminium Determination in Brass

- Hexafluoroaluminate(3-) plays a role in the thermometric determination of aluminium in brass. Using the precipitation reaction of hexafluoroaluminate with strontium chloride solution, this method allows the determination of small amounts of aluminium, demonstrating its utility in analytical chemistry (Sajö & Brands̈tetr, 1980).

Synthesis Route for Nitrogen Trifluoride

- The direct fluorination of M3AlH6 hexahydroaluminates to produce M3AlF6 hexafluoroaluminates offers a high-yield synthetic route. This method represents a new way to synthesize nitrogen trifluoride, showcasing hexafluoroaluminate(3-)'s role in innovative chemical production processes (Arthur, Jacob, & Lagow, 1973).

Application in LED Technology

- Mn4+-activated hexafluoroaluminates are promising red-emitting phosphors for white light emitting diodes (w-LEDs). The synthesis and optical properties of these phosphors have been investigated, indicating the potential of hexafluoroaluminate(3-) in advanced lighting technologies (Senden, Geitenbeek, & Meijerink, 2017).

特性

CAS番号 |

21340-03-4 |

|---|---|

製品名 |

Hexafluoroaluminate(3-) |

分子式 |

AlF6-3 |

分子量 |

140.971957 g/mol |

IUPAC名 |

hexafluoroaluminum(3-) |

InChI |

InChI=1S/Al.6FH/h;6*1H/q+3;;;;;;/p-6 |

InChIキー |

SEGUCIUJQMRTGG-UHFFFAOYSA-H |

SMILES |

F[Al-3](F)(F)(F)(F)F |

正規SMILES |

F[Al-3](F)(F)(F)(F)F |

その他のCAS番号 |

21340-03-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1257081.png)

![2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B1257102.png)